molecular formula C14H9Cl2N3O4 B2542333 2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide CAS No. 243644-27-1

2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide

Cat. No.: B2542333
CAS No.: 243644-27-1
M. Wt: 354.14
InChI Key: OVQZLTURUJZRMX-UHFFFAOYSA-N
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Description

2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorobenzoyl group, a nitro group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with 5-nitrobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The hydrazide moiety can be hydrolyzed to form the corresponding carboxylic acid and hydrazine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-chloro-N’-(3-chlorobenzoyl)-5-aminobenzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chlorobenzoic acid and 5-nitrobenzohydrazine.

Scientific Research Applications

2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide is not fully understood, but it is believed to involve the interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s bioactivity by undergoing reduction to form reactive intermediates that can interact with cellular components. Additionally, the hydrazide moiety may form covalent bonds with target proteins, leading to inhibition of their function.

Comparison with Similar Compounds

2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide can be compared with other similar compounds, such as:

    2-chloro-N’-(3-chlorobenzoyl)-5-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group, which may result in different biological activity.

    3-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide: Positional isomer with the chlorine atom in a different position, potentially affecting its reactivity and bioactivity.

    2-chloro-N’-(3-chlorobenzoyl)-4-nitrobenzohydrazide: Another positional isomer with the nitro group in a different position, which may influence its chemical properties and applications.

Properties

IUPAC Name

2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-9-3-1-2-8(6-9)13(20)17-18-14(21)11-7-10(19(22)23)4-5-12(11)16/h1-7H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQZLTURUJZRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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